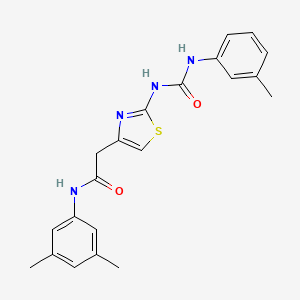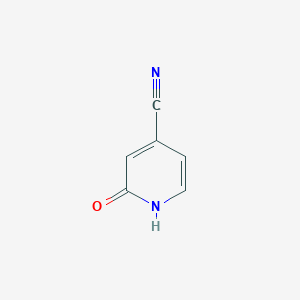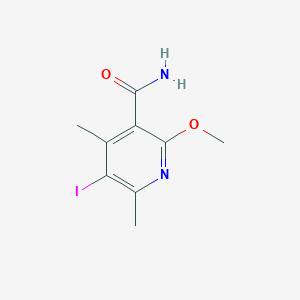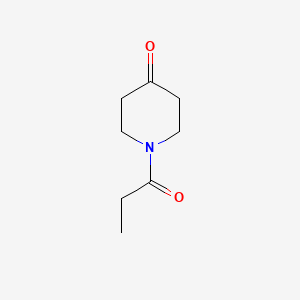
(S)-2-(2-Methoxyphenyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(S)-2-(2-Methoxyphenyl)piperidine hydrochloride” is a compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 . It belongs to a class of compounds that has been widely studied in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H18ClNO . More detailed structural information or analysis is not available from the search results.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties are not available from the search results.作用机制
The mechanism of action of (+)-MPPP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in extracellular dopamine levels, which can have both beneficial and detrimental effects on the brain. The exact mechanism of action of (+)-MPPP is still not fully understood, and further research is needed to elucidate its precise role in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (+)-MPPP are complex and depend on a variety of factors, including the dose, duration of exposure, and individual differences in brain chemistry. Some of the effects that have been observed in scientific studies include changes in dopamine neurotransmission, alterations in synaptic plasticity, and changes in gene expression.
实验室实验的优点和局限性
One of the main advantages of using (+)-MPPP in lab experiments is its high affinity for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, there are also some limitations to its use, including the potential for toxicity at high doses and the need for careful dosing and monitoring.
未来方向
There are many potential future directions for research on (+)-MPPP, including further elucidation of its mechanism of action, exploration of its potential therapeutic uses in neurological disorders, and development of new analogs with improved pharmacological properties. Additionally, there is a need for further research on the potential risks associated with the use of (+)-MPPP, particularly in the context of long-term exposure and chronic use.
Conclusion
In conclusion, (+)-MPPP is a valuable tool for studying the role of dopamine in various neurological disorders. Its high affinity for the dopamine transporter, complex mechanism of action, and potential therapeutic uses make it an important area of research in the field of neuroscience. However, further research is needed to fully understand its effects on the brain and to develop new analogs with improved pharmacological properties.
合成方法
The synthesis of (+)-MPPP involves the reaction of 2-methoxyphenylacetonitrile with lithium aluminum hydride, followed by the reaction with hydrochloric acid to produce (+)-MPPP hydrochloride. This synthesis method has been well established and is widely used in scientific research.
科学研究应用
(+)-MPPP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a key protein involved in the regulation of dopamine neurotransmission. This makes (+)-MPPP a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
安全和危害
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
属性
IUPAC Name |
(2S)-2-(2-methoxyphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGLZAYZOPJCB-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide](/img/structure/B2622825.png)
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2622826.png)


![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2622836.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)
